Nadide phosphate disodium

Descripción general

Descripción

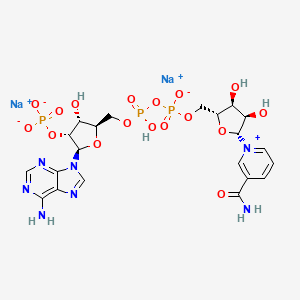

Nadide phosphate disodium, also known as NADIDE (NAD+), is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . It is found widely in nature and is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .

Synthesis Analysis

The synthesis of sodium dihydrogen phosphate can be achieved by the reaction of sodium chloride with orthophosphoric acid . A detailed parametric study was done, wherein the influence of reaction temperature, air flow rate, water addition flow rate, and reaction time was investigated .

Molecular Structure Analysis

NADP+ is a substance in which nicotinic acid amide adenine dinucleotide and a phosphate molecule are bound by an ester bond . It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH) .

Chemical Reactions Analysis

In cellular metabolism, NAD is involved in redox reactions, carrying electrons from one reaction to another . It is found in two forms: NAD+ is an oxidizing agent, accepting electrons from other molecules and becoming reduced; with H+, this reaction forms NADH, which can be used as a reducing agent to donate electrons .

Physical And Chemical Properties Analysis

Disodium phosphate, or disodium hydrogen phosphate, or sodium phosphate dibasic, is an inorganic compound with the chemical formula Na2HPO4 . It is one of several sodium phosphates. The salt is known in anhydrous form as well as hydrates Na2HPO4·nH2O, where n is 2, 7, 8, and 12 .

Aplicaciones Científicas De Investigación

Redox Reactions and Metabolic Pathways

NADP Disodium plays a pivotal role as a redox cofactor in various metabolic reactions. It is essential for the transfer of electrons in cellular metabolism, oscillating between its oxidized form (NADP+) and its reduced form (NADPH). NADPH is the primary electron donor in biosynthesis, detoxification, and the cellular oxidative defense system, making NADP Disodium indispensable for studying and manipulating cellular redox processes .

Biotransformation and Detoxification

In biotransformation, NADP Disodium is involved in anabolic processes, such as lipid and nucleic acid synthesis. It acts as an electron carrier, facilitating the conversion of NADP to NADPH, which provides the reducing power necessary for the synthesis of biomolecules and antioxidant defense, thereby maintaining cellular redox balance .

Clinical Applications in Oxidative Stress

NADP Disodium has shown promise in therapeutic interventions for conditions related to oxidative stress, such as aging and neurodegenerative diseases. By supporting ATP production and cellular functions, it emerges as a valuable tool in biomedical research and clinical practice, with potential applications in enhancing mitochondrial function and promoting longevity .

Supporting ATP Production

The compound is integral to the production of ATP, the energy currency of the cell. This is particularly important in tissues with high energy demands, such as the brain and muscles, where NADP Disodium supplementation could potentially improve cellular health and function .

Mecanismo De Acción

- NADP (Nicotinamide adenine dinucleotide phosphate) is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage .

- Its primary targets include various enzymatic reactions where it serves as an electron carrier, being alternately oxidized (NADP⁺) and reduced (NADPH) .

Target of Action

Mode of Action

Direcciones Futuras

Propiedades

IUPAC Name |

disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDDJLMGYRLUKR-WUEGHLCSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N7Na2O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401044998 | |

| Record name | Disodium NADP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401044998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-white solid; [Merck Index] | |

| Record name | NADP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nadide phosphate disodium | |

CAS RN |

24292-60-2 | |

| Record name | Disodium NADP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401044998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'→5'-ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Difluoromethoxy)anilino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B1223884.png)

![3,3-Dimethyl-1-[[9-(methylthio)-5,6-dihydrothieno[3,4-h]quinazolin-2-yl]thio]-2-butanone](/img/structure/B1223886.png)

![4-chloro-N-[2-(4-nitroanilino)ethyl]benzamide](/img/structure/B1223890.png)

![4-(1,3-dioxo-2-benzo[de]isoquinolinyl)-N-(1,1-dioxo-3-thiolanyl)butanamide](/img/structure/B1223891.png)

![4-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1223892.png)

![2-[[(2-Methoxy-4-nitroanilino)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid diethyl ester](/img/structure/B1223895.png)

![2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid [1-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1223897.png)

![N-(2-methoxyphenyl)-5-methyl-3-[(2-methylphenyl)methyl]-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1223899.png)

![2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)